Cas no 6374-91-0 (5,7-Dibromo-1H-indole-2,3-dione)
5,7-Dibromo-1H-indole-2,3-dione Chemical and Physical Properties
Names and Identifiers
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- 5,7-Dibromoindoline-2,3-dione
- 1H-Indole-2,3-dione, 5,7-dibromo-
- 5, 7-DIBROMO-1H-INDOLE-2, 3-DIONE
- 5,7-Dibromoisatin
- 5,7-Dibromo-1H-indole-2,3-dione
-
- MDL: MFCD00034382
- Inchi: 1S/C8H3Br2NO2/c9-3-1-4-6(5(10)2-3)11-8(13)7(4)12/h1-2H,(H,11,12,13)
- InChI Key: QCTZEHIRXZGGSD-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CC2C(C(NC=21)=O)=O)Br
Computed Properties
- Exact Mass: 302.85300
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
Experimental Properties
- Melting Point: 250-255 °C
- PSA: 46.17000
- LogP: 2.48440
5,7-Dibromo-1H-indole-2,3-dione Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305 + P351 + P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36/37/38-52/53
- Safety Instruction: 26-61
-
Hazardous Material Identification:
5,7-Dibromo-1H-indole-2,3-dione Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5,7-Dibromo-1H-indole-2,3-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199007635-5g |
5,7-Dibromoindoline-2,3-dione |
6374-91-0 | 95% | 5g |
$321.44 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D135050-1g |
5,7-Dibromo-1H-indole-2,3-dione |
6374-91-0 | 97% | 1g |
¥298.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D135050-5g |
5,7-Dibromo-1H-indole-2,3-dione |
6374-91-0 | 97% | 5g |
¥1338.90 | 2023-09-03 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X52795-5g |
5,7-Dibromoindoline-2,3-dione |
6374-91-0 | 95% | 5g |
¥677.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X52795-1g |
5,7-Dibromoindoline-2,3-dione |
6374-91-0 | 95% | 1g |
¥136.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X52795-25g |
5,7-Dibromoindoline-2,3-dione |
6374-91-0 | 95% | 25g |
¥3381.0 | 2024-07-18 | |
| TRC | D426998-10mg |
5,7-Dibromo-1H-indole-2,3-dione |
6374-91-0 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D426998-50mg |
5,7-Dibromo-1H-indole-2,3-dione |
6374-91-0 | 50mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D426998-100mg |
5,7-Dibromo-1H-indole-2,3-dione |
6374-91-0 | 100mg |
$ 95.00 | 2022-06-05 | ||
| Chemenu | CM148088-5g |
5,7-Dibromo-1H-indole-2,3-dione |
6374-91-0 | 95% | 5g |
$380 | 2021-08-05 |
5,7-Dibromo-1H-indole-2,3-dione Suppliers
5,7-Dibromo-1H-indole-2,3-dione Related Literature
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Varun,Sonam,Rita Kakkar Med. Chem. Commun. 2019 10 351
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Abdullah Mohammed Al-Majid,Abdullah Saleh Alammari,Saeed Alshahrani,Matti Haukka,Mohammad Shahidul Islam,Assem Barakat RSC Adv. 2022 12 6149
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First Ambar Wati,Mardi Santoso,Ziad Moussa,Sri Fatmawati,Arif Fadlan,Zaher M. A. Judeh RSC Adv. 2021 11 25381
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Kumkum Kumari,Bharat Kumar Allam,Krishna Nand Singh RSC Adv. 2014 4 19789
Additional information on 5,7-Dibromo-1H-indole-2,3-dione
Comprehensive Overview of 5,7-Dibromo-1H-indole-2,3-dione (CAS No. 6374-91-0): Properties, Applications, and Research Insights
5,7-Dibromo-1H-indole-2,3-dione, identified by its CAS number 6374-91-0, is a halogenated derivative of isatin, a heterocyclic compound with significant relevance in organic synthesis and pharmaceutical research. This compound, characterized by its dibromo substitution at the 5 and 7 positions of the indole ring, exhibits unique electronic and steric properties that make it a valuable intermediate in the development of bioactive molecules. Researchers and industries are increasingly exploring its potential due to its role in synthesizing fluorescent probes, antimicrobial agents, and enzyme inhibitors, aligning with current trends in drug discovery and material science.
The structural features of 5,7-Dibromo-1H-indole-2,3-dione contribute to its reactivity in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in modern organic chemistry. Recent studies highlight its utility in constructing π-conjugated systems for optoelectronic applications, a topic gaining traction in renewable energy and OLED technology. Additionally, its derivatives have shown promise in neuroprotective and anti-inflammatory research, addressing growing public interest in neurodegenerative diseases like Alzheimer's and Parkinson's.
From a synthetic perspective, the bromine atoms in 5,7-Dibromo-1H-indole-2,3-dione facilitate regioselective functionalization, enabling the creation of diverse molecular libraries for high-throughput screening. This aligns with the pharmaceutical industry's focus on fragment-based drug design and combinatorial chemistry. Environmental considerations are also addressed, as researchers explore greener synthetic routes using catalytic methods or microwave-assisted synthesis to minimize waste—a response to the rising demand for sustainable chemistry practices.
Analytical techniques such as NMR spectroscopy, HPLC, and mass spectrometry are routinely employed to characterize 5,7-Dibromo-1H-indole-2,3-dione, ensuring purity and reproducibility in research. Its stability under various conditions makes it suitable for long-term storage, though recommendations include protection from light and moisture to prevent degradation. These practical insights cater to frequent queries from laboratory professionals regarding compound handling and storage protocols.
In the context of intellectual property, patents involving 6374-91-0 often cover novel synthetic methodologies or therapeutic applications, reflecting its commercial value. The compound's versatility is further demonstrated in material science, where it serves as a precursor for organic semiconductors and photocatalysts—areas experiencing exponential growth due to advancements in clean energy technologies. This interdisciplinary appeal positions 5,7-Dibromo-1H-indole-2,3-dione as a compound of enduring scientific and industrial interest.
Emerging trends also link this compound to bioimaging applications, leveraging its potential to generate fluorophores with tunable emission wavelengths. Such innovations respond to the increasing demand for non-invasive diagnostic tools in precision medicine. Furthermore, computational studies utilizing density functional theory (DFT) provide deeper insights into its electronic structure, aiding in the rational design of derivatives with enhanced properties—a methodology frequently searched by computational chemists.
To summarize, 5,7-Dibromo-1H-indole-2,3-dione (CAS 6374-91-0) bridges multiple scientific domains, from medicinal chemistry to advanced materials. Its adaptability to cutting-edge research paradigms—such as AI-driven molecular design and green chemistry—ensures its continued relevance. As interdisciplinary collaborations expand, this compound is poised to play a pivotal role in addressing global challenges in health, energy, and sustainability.
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